1H-Benzimidazol-6-ol, 2-bromo-
CAS No.:
Cat. No.: VC20229142
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5BrN2O |
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Molecular Weight | 213.03 g/mol |
IUPAC Name | 2-bromo-3H-benzimidazol-5-ol |
Standard InChI | InChI=1S/C7H5BrN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10) |
Standard InChI Key | YCVZCDDESBVARI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1O)NC(=N2)Br |
Introduction
Structural and Molecular Characteristics
Core Structure and Substitution Patterns
Benzimidazoles consist of a benzene ring fused to an imidazole ring, with the nitrogen atoms at positions 1 and 3 of the imidazole moiety. In 2-bromo-1H-benzimidazol-6-ol, the bromine substituent occupies position 2 of the benzimidazole scaffold, while the hydroxyl group is located at position 6 of the benzene ring (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Molecular Formula:
Molecular Weight: 229.03 g/mol (calculated from isotopic composition).
IUPAC Name: 2-Bromo-1H-benzimidazol-6-ol.
Synthetic Routes and Optimization Strategies
Cyclization of o-Phenylenediamine Derivatives
A common benzimidazole synthesis involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For 2-bromo-1H-benzimidazol-6-ol, a plausible route begins with 4-amino-3-nitrophenol:
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Reduction: Catalytic hydrogenation of 4-amino-3-nitrophenol yields 3,4-diaminophenol.
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Bromination: Selective bromination at position 2 using phosphorus oxybromide () in anhydrous conditions .
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Cyclization: Treatment with formic acid or triethyl orthoformate facilitates ring closure to form the benzimidazole core .
Key Reaction:
Alternative Pathways via Intermediate Protection
To prevent hydroxyl group oxidation during bromination, protective strategies may employ acetyl or benzyl groups:
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Protection: 3,4-Diaminophenol is acetylated using acetic anhydride.
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Bromination and Cyclization: Subsequent bromination and cyclization steps proceed as above.
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Deprotection: Alkaline hydrolysis removes acetyl groups, yielding the target compound .
Yield Optimization:
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Use of microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 12–24 hours conventionally) .
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Solvent systems such as DMF or NMP enhance solubility of intermediates .
Physicochemical Properties and Stability
Thermodynamic and Solubility Profiles
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Melting Point: Estimated (decomposition observed in analogous compounds) .
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water () due to aromaticity and hydrogen-bonding capacity .
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logP: Predicted , indicating moderate lipophilicity suitable for membrane permeability .
Industrial and Materials Science Applications
Coordination Chemistry
The hydroxyl and imidazole nitrogen atoms enable chelation of metal ions. Potential uses include:
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Catalysis: As ligands in palladium-catalyzed cross-coupling reactions .
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or sensing .
Photophysical Properties
Bromine’s heavy atom effect may enhance intersystem crossing, making the compound a candidate for:
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